molecular formula C22H27ClN2O4 B13836079 tert-butyl 3-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate;hydrochloride

tert-butyl 3-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate;hydrochloride

Cat. No.: B13836079
M. Wt: 418.9 g/mol
InChI Key: HBBNGRFPZAWXOM-UHFFFAOYSA-N
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Description

tert-Butyl 3-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate hydrochloride is a protected amino acid derivative widely used in peptide synthesis. Its structure features:

  • Fmoc (9H-fluoren-9-ylmethoxycarbonyl) group: A base-labile protecting group for amines, critical in solid-phase peptide synthesis (SPPS) due to its orthogonal deprotection with piperidine or diethylamine .
  • tert-Butyl ester: An acid-labile protecting group for carboxylic acids, enabling selective cleavage under acidic conditions (e.g., trifluoroacetic acid) .
  • Hydrochloride salt: Enhances stability and crystallinity, common in amino acid derivatives for improved handling .

This compound’s dual protection allows sequential deprotection, making it versatile in multi-step syntheses. Below, we compare its structural, synthetic, and functional attributes with similar compounds.

Properties

Molecular Formula

C22H27ClN2O4

Molecular Weight

418.9 g/mol

IUPAC Name

tert-butyl 3-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate;hydrochloride

InChI

InChI=1S/C22H26N2O4.ClH/c1-22(2,3)28-20(25)19(12-23)24-21(26)27-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18;/h4-11,18-19H,12-13,23H2,1-3H3,(H,24,26);1H

InChI Key

HBBNGRFPZAWXOM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(CN)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl

Origin of Product

United States

Preparation Methods

Protection of the α-Amino Group with Fmoc

  • Reagents : Fmoc-OSu (9-fluorenylmethoxycarbonyl N-hydroxysuccinimide ester) is commonly used as the Fmoc donor.
  • Procedure : The α-amino group of lysine or its ester hydrochloride salt is reacted with Fmoc-OSu in a basic aqueous or mixed solvent system (e.g., sodium bicarbonate buffer or aqueous dioxane) at room temperature.
  • Outcome : This reaction yields the Fmoc-protected lysine intermediate with high chiral purity and minimal racemization risk.

Esterification of the Carboxyl Group to tert-Butyl Ester

  • Reagents : tert-Butyl acetate or tert-butyl alcohol in the presence of an acid catalyst such as perchloric acid.
  • Procedure : The Fmoc-protected lysine intermediate is treated with tert-butyl acetate, perchloric acid, and tert-butyl alcohol at 15–40°C. The pH is carefully regulated between 5 and 6 to facilitate esterification while minimizing side reactions.
  • Isolation : The tert-butyl ester derivative precipitates out and is isolated by filtration, washing, and drying.
  • Advantages : This method reduces racemization risk compared to direct saponification routes and provides high yield and purity suitable for industrial scale.

Hydrochloride Salt Formation

  • Process : The free ε-amino group is protonated by treatment with hydrochloric acid or by exposure to HCl gas in an appropriate solvent.
  • Result : Formation of the hydrochloride salt enhances compound stability and handling properties, yielding tert-butyl 3-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate hydrochloride as a crystalline solid.

Representative Reaction Scheme

Step Reactants/Conditions Product Notes
1 Lysine or Lysine ester hydrochloride + Fmoc-OSu Fmoc-Lysine intermediate Mild base, aqueous-organic solvent
2 Fmoc-Lysine intermediate + tert-butyl acetate + HClO4 Fmoc-Lysine tert-butyl ester 15–40°C, pH 5–6, filtration
3 Fmoc-Lysine tert-butyl ester + HCl Fmoc-Lys-OtBu·HCl (final compound) Salt formation, crystallization

Analytical and Purity Considerations

  • Thin Layer Chromatography (TLC) : Used to monitor reaction progress, especially during Fmoc protection and esterification.
  • Chiral Purity : The method minimizes racemization by introducing the Fmoc group prior to esterification and controlling reaction conditions carefully.
  • Yield and Efficiency : Industrial methods report improved yields and reduced production steps by this sequence, making it suitable for large-scale synthesis.

Summary Table of Preparation Parameters

Parameter Condition/Value Reference/Note
Fmoc Protection Fmoc-OSu, mild base, room temp Minimizes racemization
Esterification tert-Butyl acetate, perchloric acid, 15–40°C, pH 5–6 High yield, industrially viable
Hydrochloride Salt Formation HCl treatment, crystallization Improves stability and solubility
Purity High chiral purity, monitored by TLC Critical for peptide synthesis

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the amino group.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Deprotection: The Fmoc group can be removed using a base such as piperidine.

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: The corresponding carboxylic acid.

    Deprotection: The free amino acid.

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate;hydrochloride involves its ability to participate in various chemical reactions due to its functional groups. The Fmoc group provides protection during synthesis, while the amino and ester groups allow for further functionalization. The compound interacts with molecular targets through covalent bonding and non-covalent interactions, facilitating the formation of desired products .

Comparison with Similar Compounds

Structural Comparisons

Key Features:
Compound Name Molecular Formula Molecular Weight (g/mol) Protecting Groups Key Substituents Reference
Target: tert-butyl 3-amino-2-(Fmoc-amino)propanoate hydrochloride C₂₂H₂₅ClN₂O₄ 424.90 Fmoc (amine), tert-butyl (ester) Propanoate backbone, HCl salt
tert-Butyl 2-(R)-Fmoc-amino-3-[(2-hydroxyethyl)sulfanyl]propanoate C₂₄H₂₈N₂O₅S 456.56 Fmoc, tert-butyl Hydroxyethylsulfanyl side chain
(Fmoc-Cys-OtBu)₂ (disulfide derivative) C₄₄H₄₈N₂O₈S₂ 796.99 Fmoc, tert-butyl Disulfide bond, cysteine analog
Methyl 2-Fmoc-amino-3-(4-(tert-butyl)phenyl)propanoate C₃₁H₃₃NO₄ 491.60 Fmoc, methyl ester 4-tert-Butylphenyl substituent
Fmoc-Cys(StBu)-OH C₂₂H₂₅NO₄S₂ 431.58 Fmoc, tert-butyl thioether Thioether side chain
tert-Butyl (2S)-3-carbamoyl-2-(Fmoc-amino)propanoate C₂₄H₂₇N₃O₅ 437.49 Fmoc, tert-butyl Carbamoyl group

Key Observations :

  • Backbone Variability: The target compound’s propanoate backbone is shared across analogs, but side chains vary (e.g., sulfanyl , disulfide , carbamoyl ).
  • Protection Strategies : While Fmoc and tert-butyl are common, some compounds use methyl esters or tert-butyl thioethers , altering stability and deprotection requirements.
  • Functional Groups : Substituents like thioethers or aromatic groups expand applications in crosslinking (disulfides) or hydrophobic peptide domains.

Deprotection Conditions :

  • Fmoc Removal : Requires 20% piperidine in DMF (target) vs. diethylamine in acetonitrile for hydrazine derivatives .
  • tert-Butyl Ester Cleavage : Trifluoroacetic acid (TFA) commonly used; tert-butyl thioethers (e.g., Fmoc-Cys(StBu)-OH) require reductive cleavage .

Stability :

  • The target’s HCl salt enhances stability compared to neutral analogs .
  • Disulfide-containing derivatives (e.g., (Fmoc-Cys-OtBu)₂) are prone to redox-mediated degradation .

Application-Oriented Comparisons

  • Peptide Synthesis :
    • The target compound is ideal for SPPS due to orthogonal Fmoc/tert-butyl protection .
    • Thioether derivatives (e.g., Fmoc-Cys(StBu)-OH) enable site-specific bioconjugation .
  • Drug Development: Aromatic analogs (e.g., methyl 2-Fmoc-amino-3-(4-tert-butylphenyl)propanoate) improve peptide lipophilicity for membrane permeability . Carbamoyl derivatives (e.g., tert-butyl (2S)-3-carbamoyl-2-(Fmoc-amino)propanoate) mimic asparagine residues in bioactive peptides .

Biological Activity

Tert-butyl 3-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate; hydrochloride is a compound with significant biological activity, particularly in the field of medicinal chemistry and peptide synthesis. This compound is a derivative of amino acids and is commonly used as a chiral reagent in the synthesis of unnatural amino acids. Its structure features a tert-butyl group, an amino group, and a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group, which plays a crucial role in its reactivity and stability.

  • Molecular Formula : C22H26N2O4
  • Molecular Weight : 382.453 g/mol
  • CAS Number : 182618-30-0
  • Appearance : White to off-white solid
  • Solubility : Soluble in organic solvents like DMSO and DMF.
PropertyValue
Molecular FormulaC22H26N2O4
Molecular Weight382.453 g/mol
CAS Number182618-30-0
AppearanceWhite to off-white solid
SolubilityDMSO, DMF

The biological activity of tert-butyl 3-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate; hydrochloride is primarily attributed to its role as a building block in peptide synthesis. The Fmoc group protects the amino group during synthesis, allowing for selective reactions that lead to the formation of peptides with specific sequences. This compound can facilitate the introduction of chirality into peptides, which is essential for their biological function.

Applications in Research

  • Peptide Synthesis : The compound is widely used in solid-phase peptide synthesis (SPPS), where it serves as a protected amino acid.
  • Drug Development : Due to its ability to form stable peptide bonds, it is investigated for potential therapeutic applications, including cancer treatment and antimicrobial agents.
  • Chiral Reagents : It acts as a chiral auxiliary in asymmetric synthesis, helping to produce enantiomerically pure compounds.

Study on Anticancer Activity

A study published in Molecular Pharmacology examined the efficacy of peptides synthesized using tert-butyl 3-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate; hydrochloride against various cancer cell lines. The results indicated that certain peptide derivatives exhibited significant cytotoxicity against breast cancer cells, suggesting potential applications in targeted cancer therapy .

Antimicrobial Properties

Research highlighted in Antimicrobial Agents and Chemotherapy explored the antimicrobial properties of peptides derived from this compound. The study found that specific sequences demonstrated activity against Gram-positive bacteria, indicating its potential use as an antimicrobial agent .

Table 2: Summary of Biological Activities

Activity TypeFindingsReference
AnticancerSignificant cytotoxicity against breast cancer cells
AntimicrobialActivity against Gram-positive bacteria

Q & A

Q. Purity Optimization :

  • Chromatographic Techniques : Use reverse-phase HPLC with a C18 column and a gradient of acetonitrile/water (0.1% TFA) to isolate the product .
  • Crystallization : Recrystallize from ethanol/water mixtures to remove impurities .

Advanced: How does computational reaction design improve the synthesis of Fmoc/tert-butyl-protected amino acid derivatives like this compound?

Methodological Answer:
Computational approaches, such as density functional theory (DFT) and reaction path searching, can:

  • Predict Intermediate Stability : Identify energetically favorable pathways for Fmoc deprotection or tert-butyl ester hydrolysis .
  • Optimize Solvent Systems : Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics using COSMO-RS models .
  • Minimize Side Reactions : Analyze competing pathways (e.g., racemization during Fmoc protection) to adjust pH or temperature .

Example : A study on similar Fmoc-protected compounds showed that reaction yields increased by 20% when computational modeling guided solvent selection .

Basic: What analytical techniques are essential for characterizing this compound’s structural integrity?

Methodological Answer:

  • NMR Spectroscopy :
    • 1H NMR : Confirm Fmoc aromatic protons (δ 7.2–7.8 ppm) and tert-butyl protons (δ 1.4 ppm) .
    • 13C NMR : Verify ester carbonyl (δ ~170 ppm) and Fmoc carbamate (δ ~155 ppm) .
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode to detect [M+H]+ and confirm molecular weight (±1 Da) .
  • HPLC : Assess purity (>95%) using UV detection at 254 nm (Fmoc chromophore) .

Advanced: How do structural modifications (e.g., tert-butyl vs. benzyl esters) affect the compound’s stability in peptide synthesis?

Methodological Answer:

  • tert-Butyl Esters :
    • Acid-Labile : Cleaved under mild acidic conditions (e.g., TFA/DCM) without disrupting Fmoc groups, making them ideal for solid-phase peptide synthesis (SPPS) .
    • Steric Hindrance : The bulky tert-butyl group reduces hydrolysis rates in aqueous buffers compared to benzyl esters .
  • Benzyl Esters : Require harsher conditions (e.g., H2/Pd), which may degrade Fmoc protections .

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